molecular formula C14H16N2O2 B11624159 3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone

3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B11624159
M. Wt: 244.29 g/mol
InChI Key: KZJDYOMMBBPATQ-KTKRTIGZSA-N
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Description

3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroquinoxalin-2-one with a suitable aldehyde or ketone, such as 2-oxohexanal, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxalinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxohexylidene)-2-phenyl-1-isoindolinone: This compound shares a similar structural motif and has been studied for its potential biological activities.

    3-(2-oxohexylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one:

Uniqueness

3-(2-oxohexylidene)-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific quinoxalinone core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-[(Z)-2-hydroxyhex-1-enyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C14H16N2O2/c1-2-3-6-10(17)9-13-14(18)16-12-8-5-4-7-11(12)15-13/h4-5,7-9,17H,2-3,6H2,1H3,(H,16,18)/b10-9-

InChI Key

KZJDYOMMBBPATQ-KTKRTIGZSA-N

Isomeric SMILES

CCCC/C(=C/C1=NC2=CC=CC=C2NC1=O)/O

Canonical SMILES

CCCCC(=CC1=NC2=CC=CC=C2NC1=O)O

Origin of Product

United States

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